Cas no 946199-68-4 (N-(3,4-difluorophenyl)-2-(2-{2-(4-fluorophenyl)-2-oxoethylsulfanyl}-1,3-thiazol-4-yl)acetamide)

N-(3,4-difluorophenyl)-2-(2-{2-(4-fluorophenyl)-2-oxoethylsulfanyl}-1,3-thiazol-4-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(3,4-difluorophenyl)-2-(2-{2-(4-fluorophenyl)-2-oxoethylsulfanyl}-1,3-thiazol-4-yl)acetamide
- N-(3,4-difluorophenyl)-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- N-(3,4-difluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide
- 946199-68-4
- F5084-0334
- AKOS024495791
-
- インチ: 1S/C19H13F3N2O2S2/c20-12-3-1-11(2-4-12)17(25)10-28-19-24-14(9-27-19)8-18(26)23-13-5-6-15(21)16(22)7-13/h1-7,9H,8,10H2,(H,23,26)
- InChIKey: JSRSVCMYTLZJNQ-UHFFFAOYSA-N
- ほほえんだ: S(C1=NC(=CS1)CC(NC1C=CC(=C(C=1)F)F)=O)CC(C1C=CC(=CC=1)F)=O
計算された属性
- せいみつぶんしりょう: 422.03705449g/mol
- どういたいしつりょう: 422.03705449g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 549
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 113Ų
N-(3,4-difluorophenyl)-2-(2-{2-(4-fluorophenyl)-2-oxoethylsulfanyl}-1,3-thiazol-4-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5084-0334-4mg |
N-(3,4-difluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide |
946199-68-4 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5084-0334-10mg |
N-(3,4-difluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide |
946199-68-4 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5084-0334-2μmol |
N-(3,4-difluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide |
946199-68-4 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5084-0334-20μmol |
N-(3,4-difluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide |
946199-68-4 | 90%+ | 20μl |
$79.0 | 2023-05-21 | |
Life Chemicals | F5084-0334-15mg |
N-(3,4-difluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide |
946199-68-4 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5084-0334-3mg |
N-(3,4-difluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide |
946199-68-4 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5084-0334-5mg |
N-(3,4-difluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide |
946199-68-4 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5084-0334-1mg |
N-(3,4-difluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide |
946199-68-4 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5084-0334-20mg |
N-(3,4-difluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide |
946199-68-4 | 90%+ | 20mg |
$99.0 | 2023-05-21 | |
Life Chemicals | F5084-0334-2mg |
N-(3,4-difluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide |
946199-68-4 | 2mg |
$59.0 | 2023-09-10 |
N-(3,4-difluorophenyl)-2-(2-{2-(4-fluorophenyl)-2-oxoethylsulfanyl}-1,3-thiazol-4-yl)acetamide 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
N-(3,4-difluorophenyl)-2-(2-{2-(4-fluorophenyl)-2-oxoethylsulfanyl}-1,3-thiazol-4-yl)acetamideに関する追加情報
N-(3,4-Difluorophenyl)-2-(2-{2-(4-Fluorophenyl)-2-Oxoethylsulfanyl}-1,3-Thiazol-4-yl)Acetamide: A Comprehensive Overview
N-(3,4-Difluorophenyl)-2-(2-{2-(4-Fluorophenyl)-2-Oxoethylsulfanyl}-1,3-Thiazol-4-yl)Acetamide, with the CAS number 946199-68-4, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a thiazole ring system, fluorinated aromatic groups, and an acetamide functional group. The presence of these structural elements contributes to its unique chemical properties and potential applications in drug development and advanced materials.
The molecular structure of this compound is notable for its thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms. Thiazole rings are known for their stability and ability to participate in various chemical reactions, making them valuable in the synthesis of bioactive molecules. In this compound, the thiazole ring is further substituted with a sulfanyl group linked to a fluorinated phenyl group and an acetamide moiety. The fluorinated groups (3,4-difluorophenyl and 4-fluorophenyl) introduce electron-withdrawing effects, which can influence the compound's reactivity and pharmacokinetic properties.
Recent studies have highlighted the potential of this compound as a precursor in the synthesis of bioactive molecules. Its structure allows for further functionalization at various positions, enabling the creation of derivatives with enhanced biological activity. For instance, researchers have explored its use in developing inhibitors for specific enzymes involved in disease pathways. The presence of the acetamide group provides a site for additional modifications, such as the introduction of hydroxyl or amino groups, which can improve solubility and bioavailability.
In terms of synthetic routes, this compound can be synthesized through a combination of nucleophilic substitution reactions and coupling chemistry. The synthesis typically involves the preparation of intermediate thiazole derivatives, followed by substitution reactions to introduce the fluorinated aromatic groups and the acetamide moiety. Optimization of reaction conditions has been a focus of recent research to improve yield and purity.
The chemical stability of this compound is another area of interest. Studies have shown that it exhibits good thermal stability under mild conditions, making it suitable for use in various industrial processes. However, its reactivity toward nucleophilic attack suggests that care must be taken during storage and handling to prevent unintended side reactions.
From an applications perspective, this compound has shown promise in several areas. In pharmaceuticals, it serves as a building block for developing drugs targeting specific receptors or enzymes. Its fluorinated groups contribute to its ability to penetrate biological membranes, enhancing its potential as a drug candidate. Additionally, its thiazole ring provides a platform for exploring anti-inflammatory and antioxidant properties.
In materials science, this compound has been investigated for its potential use in polymer synthesis. The thiazole ring can act as a cross-linking agent, leading to polymers with improved mechanical properties. Furthermore, its fluorinated groups contribute to hydrophobicity and resistance to environmental degradation.
Recent advancements in computational chemistry have also provided insights into the electronic properties of this compound. Quantum mechanical calculations have revealed that the fluorinated groups significantly influence the electron distribution within the molecule, potentially affecting its reactivity in various chemical transformations.
In conclusion, N-(3,4-Difluorophenyl)-2-(2-{2-(4-Fluorophenyl)-2-Oxoethylsulfanyl}-1,3-Thiazol-4-yl)Acetamide (CAS No: 946199-68-4) is a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a valuable intermediate in drug development and materials science. Continued research into its properties will undoubtedly unlock new opportunities for its utilization in innovative technologies.
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